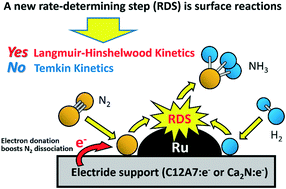Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
Catalysis Science & Technology Pub Date: 2016-11-30 DOI: 10.1039/C6CY01962E
Abstract
Using kinetic analysis, we demonstrate that the rate-determining step for ammonia synthesis over Ru catalysts supported by electrides, such as [Ca24Al28O64]4+(e−)4 and Ca2N:e−, is not the N2 dissociation step but the subsequent surface reactions of N and H adatoms, in which case the Langmuir–Hinshelwood model should be used to describe the kinetics.


Recommended Literature
- [1] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [2] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [3] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [4] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [5] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [6] Chemical route derived bismuth ferrite thin films and nanomaterials
- [7] Back cover
- [8] A new method for detecting decomposition products in anaesthetic chloroform
- [9] Front cover
- [10] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 182823-26-3









